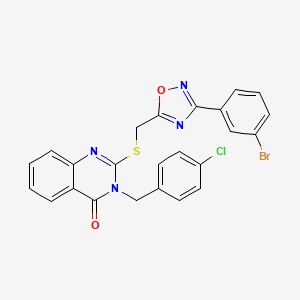

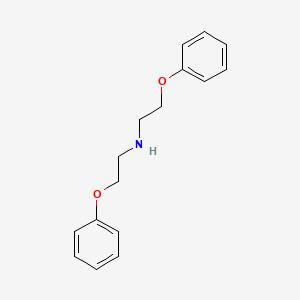

Bis(2-phenoxyethyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bis(2-phenoxyethyl)amine is a chemical compound with the CAS Number: 182805-17-0 and a molecular weight of 257.33 . It is primarily used in laboratory settings .

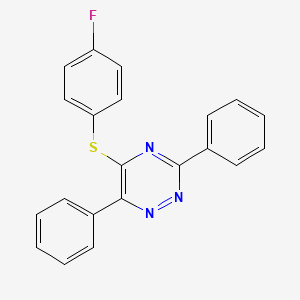

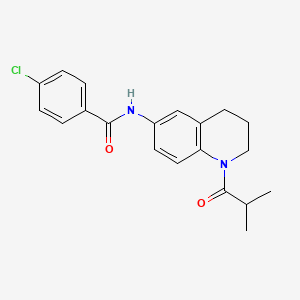

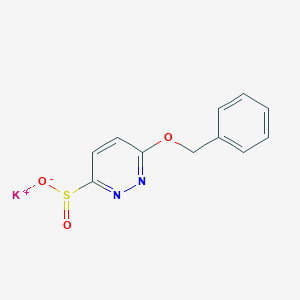

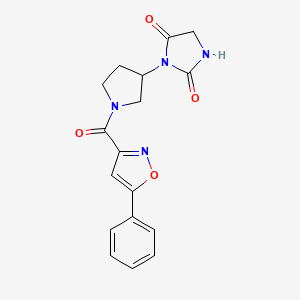

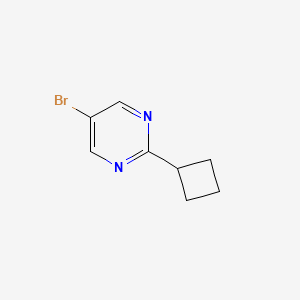

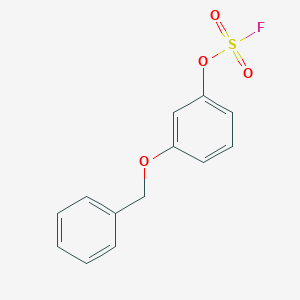

Molecular Structure Analysis

The molecular structure of Bis(2-phenoxyethyl)amine consists of a nitrogen atom bonded to two 2-phenoxyethyl groups . The exact structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.

Chemical Reactions Analysis

Amines, including Bis(2-phenoxyethyl)amine, are known to act as weak organic bases . They can accept a proton from water to form substituted ammonium ions and hydroxide ions . In the presence of acids, amines can form salts that are soluble in water .

Physical And Chemical Properties Analysis

Bis(2-phenoxyethyl)amine has a molecular weight of 257.33 . Amines are known to have higher boiling points than alkanes or ethers of similar molar mass, but lower than those of alcohols .

Scientific Research Applications

- Researchers explore its use in drug development to enhance cognitive function and slow down memory decline .

Acetylcholinesterase (AChE) Inhibition

Perfluoroalkylation Catalyst

Mechanism of Action

Target of Action

Bis(2-phenoxyethyl)amine is a complex compound with potential pharmacological activities. Related phenoxyethyl cyclic amines, such as 4-(2-phenoxyethyl) morpholine and 1-(2-phenoxyethyl) piperidine, have been found to interact with acetylcholinesterase (ache), butyrylcholinesterase (bche), human histamine h3 receptor, and estrogen receptor . These targets play crucial roles in various physiological processes, including neurotransmission and hormonal regulation.

Mode of Action

Related compounds have been shown to exhibit high anticholinergic and h3 inverse agonistic activities . This suggests that Bis(2-phenoxyethyl)amine may interact with its targets, leading to changes in their activity and subsequent physiological effects.

Biochemical Pathways

Related compounds have been associated with various biochemical pathways, including those involved in neurotransmission and hormonal regulation

Result of Action

Related compounds have been shown to induce various cellular responses, including apoptosis

properties

IUPAC Name |

2-phenoxy-N-(2-phenoxyethyl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-3-7-15(8-4-1)18-13-11-17-12-14-19-16-9-5-2-6-10-16/h1-10,17H,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYJMXUCUDNEAOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCNCCOC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(2-phenoxyethyl)amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-({[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate](/img/structure/B2446201.png)

![4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B2446203.png)

![2-oxo-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydro-1H-imidazole-4-carboxamide](/img/structure/B2446204.png)

![2-(2-Oxabicyclo[2.2.2]octan-4-yl)ethanamine;hydrochloride](/img/structure/B2446218.png)

![N-(3,5-Dimethoxyphenyl)-4-[[6-(trifluoromethyl)pyrimidin-4-yl]amino]piperidine-1-carboxamide](/img/structure/B2446220.png)